molecular formula C9H11N3O B2793015 1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one CAS No. 1437432-91-1

1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

Cat. No. B2793015
CAS RN: 1437432-91-1
M. Wt: 177.207
InChI Key: SUESKKPTBIXDSA-UHFFFAOYSA-N
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Description

The compound “1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one” belongs to a class of compounds known as diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms . Diazepines have been found to have various biological activities and are used in the synthesis of pharmaceuticals .


Chemical Reactions Analysis

Diazepines, including “this compound”, can undergo various chemical reactions, such as oxidation, reduction, and substitution reactions .

Scientific Research Applications

Synthesis and Structural Studies

1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one and its derivatives have been explored for their synthetic routes and structural characteristics. Notably, the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, including those with fluoro-substituents, was achieved through reactions involving 2,3-diaminopyridines and ethyl aroylacetates. The study detailed the X-ray crystal structure of one such compound, revealing insights into its molecular conformation and the influence of the diazepinone moiety on the adjacent pyridine ring. This research further delved into NMR spectral analysis, offering a comprehensive comparison of chemical shifts, and investigated the dynamic properties of these compounds, including ring inversion barriers and exocyclic bond rotations (Alonso et al., 2020).

Antiviral Properties

The antiviral potential of this compound derivatives has been examined, particularly against HIV-1 reverse transcriptase. Compounds within this chemical class, including dipyrido[3,2-b:2',3'-e][1,4]diazepinones, demonstrated inhibitory activity against HIV-1 reverse transcriptase at low nanomolar concentrations. Nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor, is part of this chemical class, highlighting the significance of these compounds in antiviral therapy (Hargrave et al., 1991).

Hybrid Compound Synthesis

A series of optically active hybrid compounds, integrating the 1H-1,5-benzodiazepine and 1,4-dihydropyridine units, were synthesized from enantioenriched 6-chloro-5-formyl-1,4-dihydropyridine derivatives and benzene-1,2-diamine. This synthesis highlights the versatility of the diazepinone core in the development of compounds with potential for diverse biological activities (Torres & Rebolledo, 2016).

GABA Receptor Affinity

The affinity of disubstituted 1,4-diazepines for GABAA-receptor subtypes was explored, indicating the relevance of these compounds in neurological studies. Through the synthesis of tetrahydro-1H-1,4-diazepines and pyrido diazepines, researchers evaluated their interactions with benzodiazepine receptor subtypes, shedding light on potential therapeutic applications for neurological disorders (Briel et al., 2010).

Future Directions

The future directions for research on “1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one” could include further studies on its synthesis, biological activity, and potential applications in medicine or other fields .

properties

IUPAC Name

1-methyl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-5-3-9(13)11-7-6-10-4-2-8(7)12/h2,4,6H,3,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUESKKPTBIXDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)NC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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